molecular formula C6H10O3 B100451 Ethyl 2-oxobutanoate CAS No. 15933-07-0

Ethyl 2-oxobutanoate

Cat. No.: B100451
CAS No.: 15933-07-0
M. Wt: 130.14 g/mol
InChI Key: FJAKCEHATXBFJT-UHFFFAOYSA-N
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Description

Ethyl 2-oxobutanoate, also known as ethyl 2-ketobutyrate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a pleasant odor and is commonly used as an intermediate in organic synthesis. This compound is an ester derived from 2-oxobutanoic acid and ethanol.

Mechanism of Action

Target of Action

Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes : this compound, also known as 2-Oxobutanoic Acid, primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase in Pseudomonas sp. (strain ACP) and Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii . These enzymes play crucial roles in various metabolic processes.

Mode of Action

It is known that this compound interacts with its target enzymes, potentially altering their function and leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the Methionine Metabolism pathway, which is associated with various diseases such as Cystathionine beta-Synthase Deficiency and Methionine Adenosyltransferase Deficiency .

Result of Action

It is known that this compound can affect various metabolic processes due to its interaction with its target enzymes .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxobutanoate is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme branched-chain aminotransferase 6 (BCAT6), which transaminates Val, Leu, Ile, and Met . The nature of these interactions is primarily through the formation of covalent bonds during the enzymatic reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in enzymatic reactions. It acts as a substrate for enzymes like BCAT6, undergoing transamination reactions . These reactions can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a part of the valine, leucine, and isoleucine degradation pathway . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxobutanoate can be synthesized through the esterification of 2-oxobutanoic acid with ethanol in the presence of an acid catalyst. Another common method involves the alkylation of ethyl acetoacetate with ethyl iodide under basic conditions, followed by decarboxylation.

Industrial Production Methods: In industrial settings, this compound is typically produced via the esterification process, where 2-oxobutanoic acid is reacted with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is then distilled to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-oxobutanoic acid.

    Reduction: It can be reduced to form ethyl 2-hydroxybutanoate.

    Substitution: It can undergo nucleophilic substitution reactions, such as alkylation and acylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents.

Major Products Formed:

    Oxidation: 2-oxobutanoic acid.

    Reduction: Ethyl 2-hydroxybutanoate.

    Substitution: Various alkylated or acylated derivatives of this compound.

Scientific Research Applications

Ethyl 2-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the biosynthesis of amino acids and other biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of flavors, fragrances, and other fine chemicals.

Comparison with Similar Compounds

Ethyl 2-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate (ethyl 3-oxobutanoate): Both compounds are esters and share similar reactivity, but ethyl acetoacetate has an additional keto group, making it more reactive in certain reactions.

    Ethyl 2-oxopropanoate: This compound is structurally similar but has one less carbon atom, affecting its physical and chemical properties.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKCEHATXBFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166639
Record name Ethyl acetoacetate, sodium salt
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15933-07-0
Record name Ethyl 2-oxobutanoate
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Record name Ethyl acetoacetate, sodium salt
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Record name Ethyl acetoacetate, sodium salt
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Record name Ethyl acetoacetate, sodium salt
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Synthesis routes and methods I

Procedure details

The p-chlorophenylhydrazone of ethyl 2-oxobutanoate was prepared by adaptation of the Japp-Klingemann reaction as described by lions and Hughes (J. Proc. Roy. Soc. N. S. Wales 1939, 71: 445) to p-chloroaniline and ethyl 2-ethylacetoacetate. This phenylhydrazone was treated with HCl-ethanol according to the procedure of lions and Hughes (J. Proc. Roy. Soc. N. S. Wales 1939, 71: 445) as applied therein to the corresponding bromophenylhydrazone. The title substance was collected by filtration as an orange solid after suspending the concentrated residue in water.
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phenylhydrazone
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HCl ethanol
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bromophenylhydrazone
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Synthesis routes and methods II

Procedure details

2-Oxo-butyric acid (10.0 g, 97.2 mmol) was dissolved in ethanol (100 mL) and p-toluene sulfonic acid mono hydrate (0.1 g) was added. The reaction mixture was heated to reflux for 48 h. After cooling the reaction mixture to room temperature, the ethanol was removed under reduced pressure to give 11.4 g of 2-oxo-butyric acid ethyl ester.
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10 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-oxobutanoic acid (6.0 g, 58.8 mmol) in EtOH (100 mL) was added sulfuric acid (1 mL) at room temperature. The resulting mixture was stirred for 4 h under reflux. The solvent was removed, and the residue was diluted with water (50 mL) and the pH was adjusted to ˜7 with a solution of NaOH (1 N). The mixture was extracted with EtOAc (100 mL×3). The combined organic layer was dried over sodium sulfate and concentrated to give ethyl 2-oxobutanoate (7.5 g, 98% yield). ESI MS: m/z 131 [M+H]+.
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6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Ethyl 2-oxobutanoate of interest in biocatalysis research?

A: this compound is a valuable substrate for studying stereoselective reduction reactions using biocatalysts. This is because its structure, containing a ketone group adjacent to an ester group, allows for the formation of chiral α-hydroxy esters. These chiral molecules are important building blocks for various pharmaceuticals and agrochemicals [, , ].

Q2: Which organisms have shown promising biocatalytic activity towards this compound?

A2: Several studies have identified promising biocatalysts for the stereoselective reduction of this compound. These include:

  • Basidiomycete strains: Pleurotus salmoneostramineus (H7 and H13) and Ganoderma lucidum exhibited reducing activity towards this compound, yielding the corresponding (R)-hydroxy ester with high enantiomeric excess [].
  • Marine Actinomycetes: Salinispora tropica showed high conversion ratios and enantiomeric excess for the reduction of this compound to (S)-ethyl lactate, particularly in the presence of additives like L-glutamate [].
  • Marine-derived Actinobacteria: Streptomyces tateyamensis demonstrated effective reduction of this compound to the corresponding α-hydroxy ester with high conversion and enantiomeric excess when L-alanine was added to the reaction [].

Q3: How does the addition of additives like L-alanine or L-glutamate affect the biocatalytic reduction of this compound?

A: Research suggests that additives can significantly impact the activity and selectivity of biocatalysts. For instance, L-alanine enhanced the enantiomeric excess of the (R)-hydroxy ester product when using Streptomyces tateyamensis []. Similarly, L-glutamate improved both conversion rate and enantiomeric excess of (S)-ethyl lactate production with Salinispora tropica []. These findings highlight the importance of optimizing reaction conditions and exploring various additives to achieve desired stereoselectivity and yields in biocatalytic processes.

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